Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the refluxing of the starting materials in phosphorus oxychloride at elevated temperatures (around 105°C) for several hours. The reaction mixture is then cooled, and the excess phosphorus oxychloride is removed under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as dimethylamine, sodium phenoxide, and potassium fluoride are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with dimethylamine yields the corresponding dimethylamino derivative .
Scientific Research Applications
Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Research: The compound is used to study various biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound is structurally similar but contains a methylthio group instead of the methylanilino group.
Ethyl 2-chloro-4-(n-ethoxycabonylethyl-n-ethylamino)pyrimidine-5-carboxylate: Another similar compound with different substituents on the pyrimidine ring.
Uniqueness
Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylanilino group enhances its potential as a pharmaceutical agent, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14ClN3O2 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14ClN3O2/c1-3-20-13(19)11-8-16-14(15)18-12(11)17-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
MILBGNAEYILHAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
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